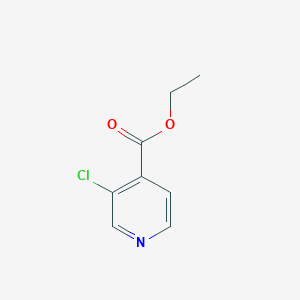

Ethyl 3-chloroisonicotinate

Description

Contextualization within Pyridine (B92270) and Isonicotinate (B8489971) Chemical Space

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. Isonicotinic acid, or pyridine-4-carboxylic acid, and its esters, known as isonicotinates, are a prominent class of pyridine derivatives. Ethyl isonicotinate, for instance, is recognized as an organic building block for synthesizing various pharmaceutical compounds. chemicalbook.com

Ethyl 3-chloroisonicotinate belongs to this broad chemical space, distinguished by the presence of a chlorine atom at the 3-position of the pyridine ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity. The chloro-substituent, being an electron-withdrawing group, can activate the pyridine ring for certain reactions and provide a handle for further chemical modifications. The related compound, ethyl 2-chloroisonicotinate, is also a known intermediate in chemical synthesis. lookchem.com

Significance as a Foundational Chemical Entity in Advanced Synthesis

The strategic placement of the chloro and ethyl carboxylate groups on the pyridine framework makes this compound a valuable precursor in the synthesis of more complex molecules. The chlorine atom can participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This is a common strategy in the construction of polysubstituted pyridine cores, which are often challenging to synthesize directly.

Furthermore, the ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, adding to the synthetic utility of the molecule. The compound's role as an intermediate is highlighted in the development of complex chemical structures, including those with potential biological activity. For instance, related pyridine derivatives have been investigated as inhibitors of histone demethylases. icr.ac.uk

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 211678-96-5 | sigmaaldrich.comnih.gov |

| Molecular Formula | C8H8ClNO2 | sigmaaldrich.comnih.gov |

| Molecular Weight | 185.61 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | VNSAFDGQUZWUFE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-chloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSAFDGQUZWUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376265 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211678-96-5 | |

| Record name | Ethyl 3-chloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways to Ethyl 3-chloroisonicotinate

The traditional synthesis of this compound relies on foundational reactions that utilize readily available precursors. These methods have been refined over time to improve efficiency and reliability.

Synthesis from Ethyl 2-chloro-3-nitroisonicotinate Precursors

A primary pathway to this compound begins with the precursor Ethyl 2-chloro-3-nitroisonicotinate. This route is predicated on a two-step transformation involving the reduction of the nitro group followed by the substitution of the resulting amino group.

The initial step is the chemical reduction of the nitro group at the 3-position of the pyridine (B92270) ring to form an amino group. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or using metals in acidic media, such as tin(II) chloride in hydrochloric acid. This reaction yields the key intermediate, Ethyl 3-amino-2-chloroisonicotinate.

Derivation from 2-Chloroisonicotinic Acid

An alternative and direct established pathway involves the esterification of 3-Chloroisonicotinic acid. This method is efficient for producing the target ethyl ester in high yield. The process typically involves converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with ethanol (B145695).

A common procedure begins by suspending 3-Chloroisonicotinic acid in thionyl chloride (SOCl₂) and heating the mixture to reflux. chemicalbook.com This converts the carboxylic acid into its corresponding acid chloride. After removing the excess thionyl chloride, the resulting crude acid chloride is reacted with ethanol. chemicalbook.com The addition of a base, such as diisopropylethylamine (DIPEA), facilitates the reaction by neutralizing the HCl generated. chemicalbook.com This method has been reported to produce this compound in yields as high as 94%. chemicalbook.com

| Reactant | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Chloroisonicotinic Acid | 1. Thionyl chloride 2. Ethanol, Diisopropylethylamine (DIPEA) | 1. Reflux, 2.5 hours 2. 0°C to room temperature, 18 hours | 94% | chemicalbook.com |

Synthesis of Ethyl 3-amino-2-chloroisonicotinate as a Key Intermediate

The synthesis of Ethyl 3-amino-2-chloroisonicotinate is a crucial step in the pathway originating from the nitro precursor (Section 2.1.1). Once this amino intermediate is formed via reduction, it undergoes a diazotization followed by a substitution reaction, classically known as the Sandmeyer reaction, to yield the final product. wikipedia.orgnih.gov

The Sandmeyer reaction involves treating the aminoheterocycle with a diazotizing agent, typically sodium nitrite (B80452) (NaNO₂) in an acidic medium like hydrochloric acid (HCl), at low temperatures (e.g., 0°C) to form a diazonium salt. nih.gov This intermediate is generally unstable and is used in situ. The diazonium salt is then treated with a copper(I) chloride (CuCl) solution, which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and forming this compound. wikipedia.orgnih.gov

Novel and Optimized Synthetic Routes

Ongoing research focuses on developing more efficient, cost-effective, and safer methods for synthesizing this compound. These novel routes often investigate new catalytic systems and address the challenges associated with scaling up production.

Investigation of Catalytic Systems and Conditions in Synthesis

Optimization of the established pathways often involves a detailed investigation of catalysts and reaction conditions.

For the esterification of 3-Chloroisonicotinic acid , two main catalytic approaches are considered. The first is the Fischer esterification, which uses a strong acid catalyst like sulfuric acid (H₂SO₄) with an excess of ethanol to drive the equilibrium towards the ester product. masterorganicchemistry.com The second, more common method involves activation of the carboxylic acid with thionyl chloride. While this reaction can proceed without a catalyst, dimethylformamide (DMF) is often used to catalyze the formation of the acid chloride intermediate. echemi.com

For the Sandmeyer reaction , the catalyst is central to the transformation. Copper(I) chloride is the classic and most effective catalyst for the chlorination step. wikipedia.org The conditions for this reaction must be carefully controlled; the diazotization is performed at 0°C to prevent the premature decomposition of the diazonium salt, while the subsequent chlorination with CuCl is typically carried out at a slightly higher temperature, such as 25°C, to ensure a controlled reaction. nih.gov

| Synthetic Step | Catalyst/Reagent | Key Conditions | Purpose | Reference |

|---|---|---|---|---|

| Esterification (via Acid Chloride) | Thionyl Chloride (SOCl₂) | Reflux | Converts carboxylic acid to acyl chloride. | chemicalbook.com |

| Sandmeyer Diazotization | NaNO₂ / HCl | 0°C | Forms diazonium salt from primary amine. | nih.gov |

| Sandmeyer Chlorination | Copper(I) Chloride (CuCl) | 25°C | Catalyzes displacement of diazonium group with chloride. | wikipedia.orgnih.gov |

Multi-step Reaction Sequence Development and Scale-Up Considerations

Developing a robust multi-step synthesis for large-scale production requires careful consideration of the entire reaction sequence. The route starting from the nitro-substituted precursor involves nitration, reduction, and the Sandmeyer reaction. While synthetically logical, this sequence presents scale-up challenges.

The Sandmeyer reaction, in particular, requires strict safety protocols. The diazotization step involves the formation of potentially explosive and unstable diazonium salt intermediates. researchgate.net Furthermore, the reaction can be exothermic. For industrial-scale production, these hazards necessitate precise temperature control and careful handling. Flow chemistry is emerging as a preferred method for safely conducting diazotization reactions on a large scale, as it allows for the continuous formation of small amounts of the hazardous intermediate in a controlled environment. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches

The pursuit of sustainable chemical manufacturing necessitates the integration of the twelve principles of green chemistry. In the context of this compound synthesis, these principles guide the development of cleaner, safer, and more efficient processes that minimize the environmental footprint. Key areas of focus include the use of greener solvents, reduction of waste streams, and maximization of atom economy.

Solvent Selection and Waste Minimization Strategies

A common laboratory-scale synthesis of this compound involves the reaction of 3-chloroisonicotinic acid with ethanol. One documented method utilizes thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride, followed by reaction with ethanol in the presence of a base like diisopropylethylamine (DIPEA). chemicalbook.com This process, while effective, presents several green chemistry challenges. Thionyl chloride is a corrosive and hazardous reagent that produces stoichiometric amounts of sulfur dioxide and hydrogen chloride as byproducts, contributing to acidic waste streams. The use of solvents like toluene (B28343) for azeotropic removal of excess thionyl chloride and ethyl acetate (B1210297) for extraction adds to the volatile organic compound (VOC) emissions and solvent waste. chemicalbook.com

A greener alternative to this approach is the direct Fischer-Speier esterification of 3-chloroisonicotinic acid with ethanol, using an acid catalyst. nrochemistry.commasterorganicchemistry.com This method aligns better with green chemistry principles as its primary byproduct is water. nrochemistry.com The reaction can often be carried out using an excess of the alcohol reactant, which can also serve as the solvent, thereby reducing the need for additional organic solvents. To drive the equilibrium towards the product, water can be removed through methods like azeotropic distillation. The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), can further enhance the green credentials of the process by simplifying catalyst recovery and reuse, minimizing corrosive liquid acid waste. nih.gov

Below is a comparative table illustrating the solvent selection and waste minimization strategies for the two synthetic routes.

| Parameter | Thionyl Chloride Method | Proposed Greener Fischer Esterification |

| Reagents | 3-chloroisonicotinic acid, Ethanol, Thionyl chloride, Diisopropylethylamine | 3-chloroisonicotinic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄ or solid acid) |

| Solvents | Toluene, Ethyl Acetate | Ethanol (can act as both reactant and solvent), potentially a co-solvent for water removal (e.g., Toluene in small amounts) |

| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl), Diisopropylethylammonium chloride | Water (H₂O) |

| Waste Streams | Acidic gas emissions, Salt waste, Organic solvent waste | Primarily water, minimal acid waste (if a solid catalyst is used) |

| Recyclability | Solvents can be recovered but require significant energy input. | Ethanol and solid acid catalyst can be readily recovered and reused. |

Atom Economy and Process Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org A higher atom economy signifies a more sustainable process with less waste generation at the molecular level.

The synthesis of this compound via the thionyl chloride route exhibits a lower atom economy due to the incorporation of atoms from thionyl chloride and the base into non-product molecules. The balanced chemical equation for this multi-step process is complex, but a simplified consideration of the key transformations highlights the generation of SO₂, HCl, and the corresponding ammonium (B1175870) salt as waste.

C₆H₄ClNO₂ + C₂H₅OH ⇌ C₈H₈ClNO₂ + H₂O

The only byproduct is water, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product.

Process efficiency goes beyond atom economy to consider practical factors such as reaction yield, energy consumption, and ease of purification. While the thionyl chloride method often proceeds with high yields due to the high reactivity of the acyl chloride intermediate, it requires more energy for heating to reflux and for the subsequent removal of solvents and byproducts. chemicalbook.com The workup procedure involving extraction and washing also adds to the process complexity and potential for solvent loss.

The following table provides a comparative analysis of the atom economy and process efficiency for the two synthetic routes.

| Metric | Thionyl Chloride Method | Proposed Greener Fischer Esterification |

| Theoretical Atom Economy | Lower (due to SO₂, HCl, and salt formation) | Higher (approaches 100% excluding the catalyst) |

| Reaction Yield | Typically high | Variable, can be driven to high conversion |

| Energy Consumption | Higher (reflux, multiple distillations) | Potentially lower (simpler workup) |

| Process Steps | Acyl chloride formation, esterification, neutralization, extraction, purification | Esterification, catalyst removal, purification |

| Byproduct Disposal | Requires scrubbing of acidic gases and disposal of salt and solvent waste | Primarily water, which is environmentally benign |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chlorine atom at the C-3 position towards nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the chloride by a variety of nucleophiles.

Direct amination of ethyl 3-chloroisonicotinate can be achieved by reacting it with various primary or secondary amines. These reactions often require elevated temperatures to proceed. The substitution of the chlorine atom is a key step in building more complex molecular scaffolds. For instance, the reaction with adamantane-containing amines has been studied, highlighting the selective substitution of the chlorine atom. researchgate.net In the case of dichloroisoquinoline, a related chloro-substituted heterocycle, the chlorine at position 1 is selectively substituted, indicating the influence of the ring nitrogen on reactivity. researchgate.net

Besides amines, other heteroatom nucleophiles can displace the chloride. Reactions with thiols or alkoxides can introduce sulfur or oxygen functionalities onto the pyridine ring, further diversifying the potential derivatives of the starting material.

Table 1: Examples of Nucleophilic Heteroatom Substitution

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Adamantan-1-amine | Ethyl 3-(adamantan-1-ylamino)isonicotinate | Heat, Solvent | Moderate to High |

| 2-Aminopyridine | Ethyl 3-(pyridin-2-ylamino)isonicotinate | Heat, Dioxane | ~40% yamaguchi-u.ac.jp |

Note: Yields are representative and can vary based on specific reaction conditions.

The chlorine atom of this compound can be exchanged for other halogens, a transformation often employed to modulate the reactivity of the molecule for subsequent steps. The Finkelstein reaction, a classic SN2-type reaction, is a primary method for this conversion. wikipedia.org By treating the substrate with an alkali metal iodide (like sodium iodide) in a solvent such as acetone, the chloro group can be efficiently replaced by an iodo group. The reaction is driven to completion by the precipitation of the insoluble sodium chloride from the acetone. wikipedia.org

Similarly, chlorine can be exchanged for fluorine using sources like potassium fluoride, often in polar aprotic solvents at high temperatures. These halogen exchange reactions are crucial for creating substrates suitable for a broader range of cross-coupling reactions, as aryl iodides and fluorides exhibit different reactivity profiles compared to aryl chlorides.

Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. This compound, as an aryl chloride, is a suitable substrate for several of these transformations.

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organohalide with a boronic acid or boronic ester. nih.gov This reaction is catalyzed by a palladium(0) complex and requires a base. youtube.com this compound can be coupled with various aryl or heteroaryl boronic acids to produce 3-aryl or 3-heteroaryl isonicotinate (B8489971) derivatives.

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of this compound. youtube.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. nih.gov

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst. youtube.com

The choice of ligand, base, and solvent is critical for achieving high yields, especially with a relatively unreactive coupling partner like an aryl chloride.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst/Ligand | Base | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Ethyl 3-phenylisonicotinate | High researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Ethyl 3-(4-methoxyphenyl)isonicotinate | Good |

Note: Conditions and yields are illustrative for typical Suzuki-Miyaura reactions involving aryl chlorides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org For a substrate like this compound, this reaction provides a versatile route to a wide range of 3-aminoisonicotinate derivatives.

The reaction mechanism is similar to other palladium-catalyzed cross-couplings and proceeds via an oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination. wikipedia.orglibretexts.org The success of the Buchwald-Hartwig amination, particularly with challenging aryl chlorides, relies heavily on the use of bulky, electron-rich phosphine (B1218219) ligands. cmu.eduresearchgate.net These ligands facilitate the key steps of the catalytic cycle. cmu.eduacsgcipr.org

Table 3: Buchwald-Hartwig Amination of Chloro-pyridines

| Amine | Palladium Source | Ligand | Base | Product |

|---|---|---|---|---|

| Morpholine | Pd(dba)2 | XPhos | NaOtBu | Ethyl 3-morpholinoisonicotinate |

| Aniline | Pd(OAc)2 | BINAP | Cs2CO3 | Ethyl 3-(phenylamino)isonicotinate wikipedia.org |

| Benzylamine | Pd2(dba)3 | DavePhos | K3PO4 | Ethyl 3-(benzylamino)isonicotinate |

Note: This table presents typical catalyst systems used for the amination of aryl chlorides.

Ester Functional Group Reactivity and Transformations

The ethyl ester group at the C-4 position offers another site for chemical modification. These reactions are characteristic of carboxylic acid esters. libretexts.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chloroisonicotinic acid, under either acidic or basic conditions. libretexts.orglibretexts.org Basic hydrolysis, also known as saponification, is typically preferred as it is an irreversible process that goes to completion. chemguide.co.uk The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, which yields the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification protonates the carboxylate to give the free carboxylic acid. chemguide.co.uk

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-chloropyridin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) are typically required for this transformation. libretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by reduction of the intermediate aldehyde. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters. The resulting alcohol is a valuable intermediate for further synthetic modifications.

Role As a Privileged Scaffold in Medicinal Chemistry and Materials Science

Design and Synthesis of Ethyl 3-chloroisonicotinate-Based Drug Candidates

The inherent reactivity of this compound makes it an ideal starting material for the construction of various heterocyclic systems, which are cornerstones in the development of novel therapeutic agents.

Development of Pyrido[3,4-d]pyrimidine (B3350098) Derivatives for Therapeutic Applications

A significant application of this compound lies in the synthesis of pyrido[3,4-d]pyrimidine derivatives, a class of fused heterocyclic compounds that have garnered considerable attention for their potential therapeutic applications, particularly in oncology. Researchers have successfully utilized this compound as a key precursor to construct this privileged scaffold.

A notable synthetic strategy involves the conversion of this compound to ethyl 3-amino-2-chloroisonicotinate. This intermediate then undergoes thermal cyclocondensation with chloroformamidine (B3279071) hydrochloride to yield the core pyrido[3,4-d]pyrimidine structure. chemicalbook.com This core can be further elaborated through various chemical transformations, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, to generate a library of derivatives with diverse substituents at key positions. chemicalbook.com

These synthetic endeavors have led to the identification of promising drug candidates. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been designed and synthesized as potential anticancer agents. chemicalbook.com

Scaffolds for Antitumor and Antibacterial Agents

The pyrido[3,4-d]pyrimidine scaffold, derived from this compound, has proven to be a fertile ground for the discovery of potent antitumor agents. Extensive screening of these derivatives against a panel of human cancer cell lines has revealed significant and selective cytotoxic activities. For example, certain analogs have demonstrated high selectivity against breast cancer and renal cancer cell lines. chemicalbook.com The mechanism of action for some of these compounds is believed to involve the inhibition of key cellular pathways implicated in cancer progression.

While the primary focus has been on anticancer applications, the structural motif of functionalized pyridine (B92270) rings, readily accessible from this compound, is also a common feature in molecules with antibacterial properties. The development of novel antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The versatility of the this compound scaffold presents an opportunity for the design and synthesis of new chemical entities with potential antibacterial activity, although specific examples directly stemming from this precursor are less documented in current literature compared to its anticancer applications.

Key Intermediate for Biologically Active Molecules

Beyond the well-established route to pyrido[3,4-d]pyrimidines, this compound serves as a crucial intermediate for a broader range of biologically active molecules. The presence of the chlorine atom at the 3-position and the ethyl ester at the 4-position of the pyridine ring allows for sequential and regioselective modifications. This dual reactivity enables medicinal chemists to introduce a variety of functional groups and build molecular complexity, leading to the synthesis of diverse heterocyclic systems. These systems are often associated with a wide spectrum of biological activities, including but not limited to antiviral, anti-inflammatory, and cardiovascular effects. The strategic manipulation of the functional groups on the this compound core allows for the exploration of vast chemical space in the quest for novel and effective therapeutic agents.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The systematic investigation of how structural modifications influence the biological activity (SAR) and physicochemical properties (SPR) of this compound derivatives is paramount for the rational design of more potent and effective drug candidates.

Elucidation of Key Structural Features for Biological Activity

SAR studies on pyrido[3,4-d]pyrimidine derivatives have provided valuable insights into the key structural features necessary for their anticancer activity. For instance, the nature of the substituent at the C-4 position of the pyrido[3,4-d]pyrimidine core has been shown to be a critical determinant of cytotoxic potency and selectivity. chemicalbook.com By systematically varying this substituent, researchers can fine-tune the biological activity of the compounds.

The general findings from these studies often highlight the importance of specific electronic and steric properties of the substituents for optimal interaction with their biological targets. A preliminary SAR study of novel pyrido[3,4-d]pyrimidine derivatives synthesized from an this compound-related precursor has been reported, laying the groundwork for further optimization. chemicalbook.com

Positional and Substituent Effects on Molecular Function and Efficacy

Binding Affinity: Substituents can form crucial interactions, such as hydrogen bonds or hydrophobic interactions, with the active site of a biological target, thereby influencing the compound's potency.

Solubility and Bioavailability: The physicochemical properties of the substituents can affect the molecule's solubility in biological fluids and its ability to cross cell membranes, which are critical factors for in vivo efficacy.

Metabolic Stability: The presence of certain substituents can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and duration of action.

A convenient and efficient synthetic strategy has been developed to rapidly generate analogs with diverse substituents at the C-4 position of the pyrido[3,4-d]pyrimidine scaffold, facilitating the exploration of these effects. chemicalbook.com Screening of these analogs has demonstrated highly selective inhibitory effects, underscoring the importance of substituent choice in directing the biological activity profile. chemicalbook.com

Below is an interactive data table summarizing the cytotoxic activity of representative pyrido[3,4-d]pyrimidine derivatives against selected cancer cell lines.

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| Derivative A | Breast Cancer (MCF-7) | 85 |

| Derivative B | Renal Cancer (UO-31) | 92 |

| Derivative C | Breast Cancer (MDA-MB-468) | 78 |

| Derivative D | Colon Cancer (HT29) | 45 |

Applications in Agrochemical and Fine Chemical Synthesis

The presence of both a chloro and an ethyl ester group on the isonicotinate (B8489971) scaffold allows for a variety of chemical transformations, making this compound a versatile starting material for the synthesis of a diverse range of target molecules. These transformations often involve nucleophilic substitution of the chlorine atom or modifications of the ester group, providing pathways to novel compounds with potential applications in agriculture and industry.

Intermediate for Biologically Active Agrochemicals

This compound serves as a crucial intermediate in the synthesis of new-generation agrochemicals, including fungicides, herbicides, and insecticides. The pyridine ring is a common motif in many biologically active compounds, and the specific substitution pattern of this intermediate provides a template for the development of potent and selective crop protection agents.

Research in the agrochemical sector has demonstrated the utility of this compound in the synthesis of novel fungicides. For instance, it can be a precursor to complex heterocyclic systems that exhibit fungicidal activity against a range of plant pathogens. The synthesis of certain ethylsulfonylpyridines, a class of insecticides, also utilizes pyridine-based intermediates, highlighting the potential of chloro-substituted pyridines like this compound in developing new pest control agents. nih.gov The derivatization of this compound allows for the introduction of various pharmacophores, leading to the discovery of molecules with enhanced efficacy and improved environmental profiles.

The development of modern herbicides also benefits from the availability of versatile building blocks. While specific, commercially named herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif is relevant to the synthesis of compounds that target essential biological pathways in weeds. nih.govresearchgate.netpatsnap.com The ability to modify the structure of this compound allows for the fine-tuning of herbicidal activity and crop selectivity.

| Agrochemical Class | Potential Application of this compound Derivatives | Research Focus |

| Fungicides | Synthesis of novel heterocyclic compounds with fungicidal properties. | Development of agents with broad-spectrum activity against plant pathogens. nih.gov |

| Herbicides | Precursor to compounds targeting weed-specific biological pathways. | Improving crop selectivity and efficacy against resistant weed species. mdpi.comnih.gov |

| Insecticides | Building block for new classes of insecticides, such as ethylsulfonylpyridines. nih.gov | Discovery of compounds with novel modes of action to combat insect resistance. nih.gov |

Building Block for Specialty Chemicals

Beyond its role in agrochemicals, this compound is a valuable building block in the synthesis of a variety of specialty chemicals. These are compounds produced for specific applications and are characterized by their unique chemical structures and functionalities. The reactivity of the chlorine atom and the ester group allows for the incorporation of the 3-chloroisonicotinate moiety into larger molecules, imparting specific properties required for various industrial applications.

Furthermore, the development of novel catalysts can involve the use of specifically functionalized ligands. The pyridine nitrogen and the potential for further derivatization make this compound a candidate for the synthesis of ligands for metal-catalyzed reactions. While extensive research in this specific application is not widely published, the fundamental reactivity of the molecule suggests its potential in this area of specialty chemical development. researchgate.net

| Specialty Chemical Class | Potential Application of this compound Derivatives | Key Features |

| Dyes | Precursor for the synthesis of novel dye molecules. | The pyridine ring can act as a core structure for chromophores. plantarchives.org |

| Catalysts | Starting material for the synthesis of specialized ligands. | The nitrogen atom and other functional groups can coordinate with metal centers. |

| Performance Chemicals | Intermediate for chemicals with specific physical or chemical properties. | The structure can be tailored to meet the demands of various industrial applications. |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of Ethyl 3-chloroisonicotinate provides crucial information about the number of different types of protons and their neighboring environments. The ethyl group protons typically appear as a characteristic quartet and triplet. The quartet, found further downfield, corresponds to the methylene (B1212753) protons (-CH₂-) adjacent to the electron-withdrawing ester oxygen, while the triplet, at a higher field, represents the terminal methyl protons (-CH₃). The protons on the pyridine (B92270) ring exhibit distinct chemical shifts due to the influence of the nitrogen atom and the chlorine substituent.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the ester group is typically observed at the lowest field (highest chemical shift). The carbons of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the nitrogen and chlorine atoms. The methylene and methyl carbons of the ethyl group are found at higher fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.7 | - |

| Pyridine-H5 | 7.8 - 8.0 | - |

| Pyridine-H6 | 8.6 - 8.8 | - |

| Pyridine-C2 | - | 150 - 152 |

| Pyridine-C3 | - | 130 - 132 |

| Pyridine-C4 | - | 145 - 147 |

| Pyridine-C5 | - | 125 - 127 |

| Pyridine-C6 | - | 148 - 150 |

| -OCH₂CH₃ | 4.3 - 4.5 (quartet) | 61 - 63 |

| -OCH₂CH₃ | 1.3 - 1.5 (triplet) | 14 - 16 |

| C=O | - | 164 - 166 |

Note: These are predicted values and may vary slightly from experimental data.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would confirm their connectivity. Correlations between the aromatic protons on the pyridine ring would help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals based on the known proton assignments. For instance, the proton signal of the methylene group will show a correlation to the methylene carbon signal.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This data is crucial for confirming the molecular formula of this compound (C₈H₈ClNO₂). The experimentally determined exact mass should be in very close agreement with the calculated theoretical mass.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 186.0316 |

| [M+Na]⁺ | 208.0135 |

Note: M represents the molecular formula C₈H₈ClNO₂. The presence of chlorine would result in a characteristic isotopic pattern (M and M+2) in a roughly 3:1 ratio.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in the positive ion mode. The fragmentation of this ion can be induced in the mass spectrometer (MS/MS) to provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group or cleavage of the ester linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present. A strong absorption band in the region of 1720-1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Ester C=O | Stretch | 1720 - 1740 |

| Ester C-O | Stretch | 1100 - 1300 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| C-Cl | Stretch | < 800 |

Infrared (IR) Spectroscopy for Characteristic Band Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rsc.orgvscht.cz While a specific experimental spectrum for this compound is not widely published, its characteristic absorption bands can be predicted based on its constituent functional groups: the ethyl ester, the substituted pyridine ring, and the carbon-chlorine bond.

The analysis of the IR spectrum is typically divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter containing complex vibrations unique to the molecule as a whole. docbrown.info Key expected absorption bands for this compound are detailed below.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl Group) | Medium |

| ~1730-1750 | C=O Stretch | Ester | Strong |

| ~1600-1585 & ~1500-1400 | C=C and C=N Stretch | Aromatic (Pyridine Ring) | Medium to Weak |

| ~1300-1000 | C-O Stretch | Ester | Strong |

The most prominent peak is anticipated to be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. libretexts.org The C-H stretching vibrations for the aromatic pyridine ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl group should appear just below 3000 cm⁻¹. vscht.cz The carbon-carbon and carbon-nitrogen stretching vibrations of the pyridine ring will produce bands in the 1400-1600 cm⁻¹ region. vscht.cz Finally, the stretching vibration of the C-Cl bond is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. docbrown.info

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information complementary to IR spectroscopy. youtube.com It detects molecular vibrations that result in a change in the polarizability of the molecule's electron cloud. youtube.com Vibrations of symmetric, non-polar bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the pyridine ring and the C-Cl bond.

While specific experimental Raman data for this compound is scarce, analysis of related molecules like various ethyl chlorides and chloro-substituted aromatic compounds allows for a prediction of the key Raman-active modes. elsevierpure.comnih.gov

Expected Raman Active Modes for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Pyridine Ring |

| ~1600-1550 | Ring Stretching | Pyridine Ring |

| ~1000 | Ring Breathing Mode | Pyridine Ring |

The symmetric "breathing" mode of the pyridine ring, typically observed around 1000 cm⁻¹, is expected to be a strong and characteristic peak in the Raman spectrum. The C=C and C=N stretching vibrations within the ring are also Raman active. The C-Cl stretching vibration would also be observable, providing complementary data to the IR spectrum.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, primarily UV-Vis spectroscopy, probes the electronic structure of a molecule by measuring the absorption of ultraviolet or visible light, which promotes electrons from a ground state to a higher energy excited state. libretexts.org This technique is particularly sensitive to conjugated π-systems and chromophores containing non-bonding electrons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its two primary chromophores: the substituted pyridine ring and the ester carbonyl group. shu.ac.uk The absorption of UV radiation corresponds to the excitation of outer electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. youtube.com

The main electronic transitions expected for this molecule are:

π → π Transitions*: These high-energy transitions occur within the conjugated π-system of the pyridine ring. The presence of the chloro and ester substituents on the ring influences the energy of these transitions. Aromatic systems like benzene (B151609) absorb around 255 nm, and a similar absorption region is expected for the pyridine ring in this compound. slideshare.net

n → π Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π anti-bonding orbital. youtube.com These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. shu.ac.uk For a simple ester, this transition can be observed near 206 nm. sielc.com The solvent polarity can influence these transitions; an increase in solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. shu.ac.uk

Predicted UV-Vis Absorption Data for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Pyridine Ring | ~250-270 |

| n → π* | Pyridine Ring (N atom) | Longer wavelength, low intensity |

Fluorescence Spectroscopy of Derivatives

While this compound itself is not expected to be significantly fluorescent, its core chemical structure can be incorporated into derivatives designed to exhibit strong fluorescence. The study of fluorescence often involves modifying a core structure to enhance its photophysical properties, such as quantum yield (the efficiency of converting absorbed light into emitted light) and Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). researchgate.net

A prominent class of fluorescent molecules that share structural similarities are coumarins, which also feature a heterocyclic ring system fused to a carbonyl-containing ring. acgpubs.org Research on ethyl 7-diethylaminocoumarin-3-carboxylate and its derivatives shows that the introduction of an electron-donating group (like an amino group) creates a molecule with strong intramolecular charge transfer (ICT) character upon photoexcitation, leading to high fluorescence quantum yields. researchgate.net By analogy, derivatives of this compound could potentially be synthesized to possess fluorescent properties by introducing appropriate electron-donating and accepting groups to facilitate ICT. For example, replacing the chloro group with a strong electron-donating group could be a synthetic strategy to induce fluorescence. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Although a crystal structure for this compound is not publicly available, data from the closely related compound, ethyl 2,4-dichloroquinoline-3-carboxylate, offers valuable insights into the likely solid-state structure. researchgate.net

Based on this analog, the following structural features would be expected for this compound:

Molecular Geometry : The pyridine ring is expected to be essentially planar. The ethyl ester group would likely be twisted out of the plane of the aromatic ring. In the dichloroquinoline analog, the dihedral angle between the quinoline (B57606) ring system and the carboxylate group is 87.06°. researchgate.net A significant dihedral angle would also be expected for this compound.

Crystal Packing : The packing of molecules in the crystal lattice would likely be stabilized by weak intermolecular interactions, such as C—H···O hydrogen bonds between the hydrogen atoms on the pyridine ring or ethyl group and the oxygen atoms of the ester group on a neighboring molecule. researchgate.net

Anticipated Crystallographic Data for this compound

| Parameter | Description |

|---|---|

| Crystal System | The system describing the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Torsion Angles | Angles describing the rotation around bonds, defining the molecular conformation. |

This technique would provide an unambiguous determination of the molecule's solid-state conformation and packing arrangement. nih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy to predict a wide range of molecular properties.

Optimization of Molecular Geometry and Electronic Structure

A fundamental step in any computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT calculations, employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to locate the global minimum on the potential energy surface of Ethyl 3-chloroisonicotinate. This process yields optimized bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule would be concurrently elucidated. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial in understanding the molecule's reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Cl | Value in Å |

| C=O | Value in Å | |

| C-O | Value in Å | |

| Bond Angle | C-C-Cl | Value in degrees |

| O=C-O | Value in degrees | |

| Dihedral Angle | C-C-O-C | Value in degrees |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in the molecule. These predicted shifts are valuable for interpreting experimental NMR spectra.

Vibrational Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) and Raman spectrum. By analyzing the normal modes of vibration, specific peaks in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional vibrations.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O | Value in ppm |

| C-Cl | Value in ppm | |

| ¹H NMR | -CH₂- | Value in ppm |

| -CH₃ | Value in ppm | |

| IR | C=O stretch | Value in cm⁻¹ |

| C-Cl stretch | Value in cm⁻¹ |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.

Analysis of Reaction Mechanisms and Transition States

For reactions involving this compound, DFT can be employed to map out the potential energy surface of the reaction pathway. This involves locating and characterizing the structures and energies of transition states, which are the energy maxima along the reaction coordinate. By comparing the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, providing a deeper understanding of the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations

MD simulations provide a means to study the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by quantum chemical calculations.

Conformational Analysis and Dynamic Behavior

While DFT can identify stable conformers, MD simulations can explore the conformational landscape of this compound in a more dynamic fashion. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe conformational changes, the flexibility of different parts of the molecule, and the time-averaged distribution of different conformations, which can be crucial for its interactions with other molecules.

Ligand-Protein Interactions in Drug Discovery Contexts

In the context of medicinal chemistry, understanding how a molecule like this compound or its derivatives might interact with a biological target, such as a protein, is of great interest. MD simulations are instrumental in studying these interactions. After an initial docking pose is predicted, MD simulations can be run on the ligand-protein complex to assess the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate the binding free energy. This information is vital for the rational design of more potent and selective drug candidates.

Environmental Fate, Behavior, and Degradation Pathways

Hydrolytic Stability and Degradation Kinetics in Aqueous Environments

Hydrolysis is a primary mechanism for the degradation of many organic chemicals in water. The rate of this process is often dependent on the pH of the aqueous environment.

pH-Dependent Hydrolysis Studies

No specific studies detailing the pH-dependent hydrolysis kinetics of Ethyl 3-chloroisonicotinate were found. As a carboxylic acid ester, it can be anticipated to undergo hydrolysis, but experimental data on its half-life at different pH levels (acidic, neutral, and alkaline) are not available.

Identification of Hydrolysis Products

Without experimental hydrolysis studies, the specific degradation products of this compound in aqueous environments have not been identified. The expected hydrolysis would likely yield 3-chloroisonicotinic acid and ethanol (B145695), but this has not been experimentally confirmed.

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, can be a significant environmental fate process for chemicals present in sunlit surface waters or on terrestrial surfaces.

Direct Photolysis under Simulated Environmental Conditions

There is no available research on the direct photolysis of this compound. Studies that would determine its quantum yield and degradation rate under simulated sunlight are absent from the scientific literature.

Indirect Photolysis via Photosensitizers

Information regarding the indirect photolytic degradation of this compound, which involves reactions with photochemically produced transient species like hydroxyl radicals, is also unavailable.

Microbial Degradation and Biotransformation

The breakdown of chemical compounds by microorganisms is a crucial route of environmental attenuation.

No studies were identified that investigated the microbial degradation or biotransformation of this compound. The specific microorganisms capable of degrading this compound and the metabolic pathways involved remain unknown.

Volatilization Studies and Atmospheric Fate

Information regarding the volatilization potential and atmospheric fate of this compound is not documented. Key parameters for assessing this, such as the Henry's Law constant, which describes the partitioning of a chemical between air and water, are not available. nist.govcopernicus.orgepa.gov Volatilization from soil or water surfaces can be a significant environmental transport pathway for some chemicals. nih.gov

Advanced Methodologies for Environmental Fate Assessment of this compound

A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental fate and behavior of this compound. Specifically, there is a lack of publicly available research detailing the use of advanced methodologies, such as studies involving radiolabeled compounds, to assess its degradation pathways and persistence in various environmental compartments.

While the use of radiolabeled compounds is a standard and often mandatory approach in the regulatory evaluation of pesticides and other chemicals to determine their transformation routes and establish a mass balance, no such studies have been published for this compound. smithers.comselcia.com This methodology is crucial for unequivocally tracing the parent compound and its transformation products, providing a complete picture of its environmental distribution and degradation. smithers.com

Similarly, while advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying metabolites of various environmental contaminants, their specific application to elucidate the degradation pathways of this compound has not been documented in available research. ekb.egchromatographyonline.com

Information on the environmental fate of structurally related compounds, such as other chloropyridine derivatives, suggests that they can be persistent in the environment. tandfonline.comnih.gov For instance, 2-chloropyridine (B119429) has been reported to be resistant to biodegradation under certain conditions. nih.govnih.gov However, direct extrapolation of these findings to this compound is not scientifically valid without specific studies on the compound itself.

The absence of empirical data from advanced studies on this compound means that its potential for bioaccumulation, mobility in soil and water, and the nature of its degradation products remain unknown. Such studies are essential for a thorough environmental risk assessment.

Q & A

Q. What are the common synthetic routes for Ethyl 3-chloroisonicotinate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of 3-chloroisonicotinic acid using ethanol under acidic catalysis or via nucleophilic substitution of a halogenated precursor. Key variables include temperature (optimal range: 60–80°C), solvent polarity, and catalyst concentration (e.g., H₂SO₄ or thionyl chloride). Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is enhanced through recrystallization in solvents like ethanol/water mixtures. Researchers should replicate and modify protocols from peer-reviewed methodologies, ensuring reproducibility by documenting deviations .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the ester group and chloro-substitution pattern (e.g., downfield shifts for aromatic protons adjacent to chlorine). Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1700 cm⁻¹. Mass spectrometry (MS) validates molecular weight (m/z 201.6 for [M+H]⁺). Researchers must calibrate instruments using standards and cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .

Q. What are the best practices for optimizing solvent selection in the recrystallization of this compound?

Solubility trials in gradient systems (e.g., ethanol/hexane, acetone/water) should be conducted at varying temperatures. High-purity crystals are obtained by slow cooling saturated solutions. Researchers must report solvent ratios, cooling rates, and percent recovery to enable replication. Contamination risks are minimized using activated charcoal during hot filtration. Method validation via melting point consistency (±2°C) and HPLC purity (>98%) is essential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a precursor?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic chlorination) require kinetic isotope effect studies, trapping intermediates (e.g., using TEMPO for radicals), and computational modeling (DFT). For example, comparing activation energies for competing pathways using Gaussian or ORCA software can validate hypotheses. Cross-disciplinary collaboration with theoretical chemists ensures alignment between experimental and computational data .

Q. What statistical methods are appropriate for analyzing variability in catalytic efficiency when using this compound in heterocyclic synthesis?

Multivariate ANOVA identifies significant factors (e.g., catalyst loading, temperature). Response Surface Methodology (RSM) models nonlinear relationships, while principal component analysis (PCA) reduces dimensionality in datasets. Researchers must report confidence intervals (95%) and effect sizes to distinguish between statistical and practical significance. Outliers should be scrutinized for methodological errors (e.g., inconsistent stirring rates) .

Q. How can density functional theory (DFT) simulations predict the reactivity of this compound in novel synthetic pathways?

DFT calculations (B3LYP/6-31G* basis set) optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validation involves comparing predicted vs. experimental reaction rates (e.g., Arrhenius plots). Open-source tools like NWChem or commercial software (Gaussian) are recommended for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.